Cas no 70437-12-6 (Isoquinoline, 3-(phenylethynyl)-)

Isoquinoline, 3-(phenylethynyl)- structure
70437-12-6 structure
Product Name:Isoquinoline, 3-(phenylethynyl)-
CAS No:70437-12-6
MF:C17H11N
MW:229.275943994522
CID:547235
PubChem ID:13161787
Update Time:2025-04-19

Isoquinoline, 3-(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 3-(phenylethynyl)-
    • 3-(2-phenylethynyl)isoquinoline
    • DTXSID70523559
    • 70437-12-6
    • 3-(Phenylethynyl)isoquinoline
    • Inchi: 1S/C17H11N/c1-2-6-14(7-3-1)10-11-17-12-15-8-4-5-9-16(15)13-18-17/h1-9,12-13H
    • InChI Key: AVJONFHFFSOKMN-UHFFFAOYSA-N
    • SMILES: N1C(C#CC2C=CC=CC=2)=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 229.08923
  • Monoisotopic Mass: 229.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89
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